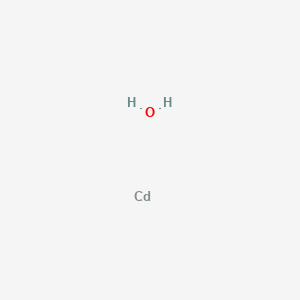
Cadmium(1+), hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium(1+), hydroxy- is a compound that features cadmium in a +1 oxidation state combined with a hydroxide ion. Cadmium is a transition metal with the chemical symbol Cd and atomic number 48. It is known for its toxicity and is used in various industrial applications. The compound cadmium hydroxide, Cd(OH)₂, is a common form of cadmium in aqueous environments and is often encountered in the context of cadmium’s environmental and biological interactions .
准备方法
Cadmium hydroxide can be synthesized through several methods:
Precipitation Method: This involves the reaction of cadmium salts, such as cadmium nitrate or cadmium sulfate, with a strong base like sodium hydroxide or potassium hydroxide. The reaction typically occurs at room temperature and results in the formation of cadmium hydroxide precipitate.
Hydrothermal Synthesis: This method involves the reaction of cadmium salts with a base under high temperature and pressure conditions.
Solvothermal Method: Similar to hydrothermal synthesis, but uses organic solvents instead of water.
化学反应分析
Cadmium hydroxide undergoes various chemical reactions:
Oxidation: Cadmium hydroxide can be oxidized to cadmium oxide (CdO) when heated in the presence of oxygen.
Reduction: It can be reduced back to metallic cadmium using reducing agents like hydrogen gas.
Substitution: Cadmium hydroxide can react with acids to form cadmium salts and water.
Complexation: Cadmium hydroxide can form complexes with ammonia and other ligands, which can alter its solubility and reactivity.
科学研究应用
Cadmium hydroxide has several applications in scientific research:
作用机制
The mechanism of action of cadmium hydroxide involves its interaction with biological molecules and environmental components:
Toxicity: Cadmium ions can replace essential metals in biological systems, disrupting enzyme function and cellular processes.
Environmental Interaction: In soils and water, cadmium hydroxide can adsorb onto mineral surfaces, affecting its mobility and bioavailability.
相似化合物的比较
Cadmium hydroxide can be compared with other cadmium compounds and metal hydroxides:
Cadmium Oxide (CdO): Unlike cadmium hydroxide, cadmium oxide is more stable and is used in pigments and coatings.
Zinc Hydroxide (Zn(OH)₂): Zinc hydroxide is less toxic and more commonly used in medicinal and cosmetic applications.
Mercury(II) Hydroxide (Hg(OH)₂): Mercury hydroxide is highly toxic and less stable compared to cadmium hydroxide.
Cadmium hydroxide’s unique properties, such as its ability to form complexes and its electrochemical behavior, make it distinct from other similar compounds.
属性
CAS 编号 |
59792-78-8 |
|---|---|
分子式 |
CdH2O |
分子量 |
130.43 g/mol |
IUPAC 名称 |
cadmium;hydrate |
InChI |
InChI=1S/Cd.H2O/h;1H2 |
InChI 键 |
HUKFCVYEXPZJJZ-UHFFFAOYSA-N |
规范 SMILES |
O.[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















